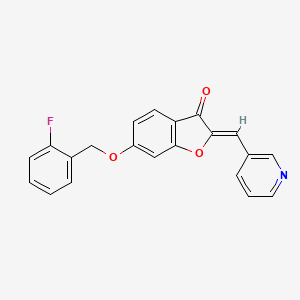![molecular formula C20H18N4O2S B2860516 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1206999-16-7](/img/structure/B2860516.png)
4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a thiazole ring, and a dimethoxyphenyl group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the phenyl, thiazole, and triazole rings, and the electron-donating effects of the methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions, while the methoxy groups could be involved in reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Antioxidant and Urease Inhibition Activities
Compounds with structures related to 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their antioxidant and urease inhibition activities. For instance, derivatives have shown potent urease inhibitory activities, and one compound exhibited excellent antioxidant activity surpassing the standard drug in comparison (Khan et al., 2010).
Anti-inflammatory and Antimicrobial Activities
The synthesis of triazole-thiol and thiadiazole derivatives has demonstrated anti-inflammatory properties. Moreover, certain triazole derivatives have been identified with potent antimicrobial activities, presenting potential for further exploration as antibacterial agents (Labanauskas et al., 2001).
Corrosion Inhibition
Thiazoles have been studied for their corrosion inhibition efficiency on copper surfaces, with specific derivatives showing around 90% efficiency, indicating their potential as effective corrosion inhibitors. This opens avenues for their application in protecting metals against corrosion (Farahati et al., 2019).
Antitumor Activity
A series of 1,2,4-triazole derivatives have been synthesized using a click chemistry approach and evaluated for cytotoxic activity against various human cancer cell lines. Some analogues demonstrated better cytotoxic activity than the standard, indicating significant antitumor potential (Liu et al., 2017).
Physicochemical Properties and Antifungal Potential
The synthesis and characterization of a novel antifungal compound within the 1,2,4-triazole class have been documented. The study provided insights into its solubility, thermodynamics, and partitioning processes, highlighting its physicochemical properties and potential antifungal applications (Volkova et al., 2020).
Electrochemical Behavior
Research on thiotriazoles in aqueous-alcoholic media has explored their electrochemical behavior, revealing insights into the oxidation processes and mechanisms. This study contributes to understanding the electrochemical properties of triazole derivatives, potentially guiding their applications in electrochemical sensors or processes (Fotouhi et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-19(22-23-24(13)14-7-5-4-6-8-14)20-21-17(12-27-20)16-11-15(25-2)9-10-18(16)26-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMBCQJTVWUCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2860438.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2860442.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B2860447.png)


![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)


![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)